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5-BrUTP sodium salt solubility and stability

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Compound of Interest

Compound Name: 5-BrUTP sodium salt

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An In-Depth Technical Guide to 5-BrUTP Sodium Salt: Solubility and Stability

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of nucleotide analogs is paramount for successful experimental design and data interpretation. 5-Bromouridine 5'-triphosphate (5-BrUTP) sodium salt is a critical reagent for labeling newly transcribed RNA, enabling the measurement and visualization of transcription. This technical guide provides a comprehensive overview of its solubility and stability, complete with experimental protocols and pathway diagrams.

Core Properties of 5-BrUTP Sodium Salt

5-BrUTP sodium salt is a synthetic analog of uridine triphosphate where a bromine atom replaces the hydrogen at the 5-position of the uracil base. This modification allows for the immunological detection of RNA that has incorporated 5-BrUTP using specific antibodies. It is typically supplied as a white to off-white crystalline solid or powder.[1][2]

Solubility Profile

The solubility of **5-BrUTP sodium salt** is a key consideration for preparing stock solutions and reaction mixtures. As a salt, it exhibits high solubility in aqueous solutions and polar solvents.

Quantitative Solubility Data



Solvent	Concentration	Observations
Water (H ₂ O)	50 mg/mL	Clear, colorless solution.
Water (H ₂ O)	33.33 mg/mL	Ultrasonic assistance may be needed.[1][3][4]
Phosphate-Buffered Saline (PBS, pH 7.2)	10 mg/mL	-

Qualitative Solubility in Organic Solvents

- DMSO: While specific data is not readily available, salts of organic compounds are generally not very soluble in less polar solvents like DMSO.[5][6]
- Ethanol: The solubility of salts in ethanol is significantly lower than in water due to the lower polarity of ethanol.[7] **5-BrUTP sodium salt** is expected to have limited solubility in ethanol.

Stability and Storage

Proper storage and handling are crucial to maintain the integrity and performance of **5-BrUTP** sodium salt.

Storage Recommendations

- Temperature: The recommended storage temperature is -20°C.[8][9]
- Conditions: The compound should be stored desiccated (away from moisture).[3] Suppliers
 may ship the product at room temperature for short durations in the continental US, but longterm storage should be at -20°C.[1]

Factors Affecting Stability

 Temperature: Like other nucleotides, 5-BrUTP is susceptible to degradation at higher temperatures. In yeast cells, for instance, a 10°C rise from 20°C to 30°C increases the rate of mRNA degradation by a factor of 1.82.[10] Although this refers to RNA itself, the nucleotide triphosphates are also prone to hydrolysis, particularly of the phosphate chain, at elevated temperatures.



- pH: The stability of nucleotides is pH-dependent. Acidic conditions can lead to the hydrolysis
 of the glycosidic bond, while alkaline conditions can affect the integrity of the base and the
 phosphate groups. While specific studies on 5-BrUTP are not prevalent, general knowledge
 of nucleotide chemistry suggests maintaining a neutral pH for optimal stability in solution.
- Enzymatic Degradation: Solutions should be prepared under sterile, RNase-free conditions to prevent enzymatic degradation, especially if they are to be used in enzymatic reactions like in vitro transcription.

Experimental Protocols

Below are detailed methodologies for determining the solubility and stability of **5-BrUTP** sodium salt.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[11]

Materials:

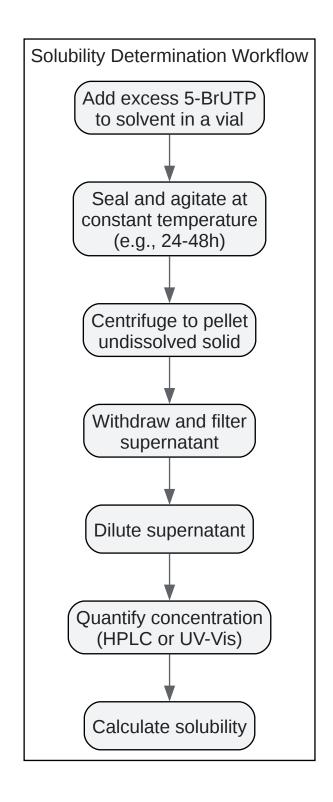
- 5-BrUTP sodium salt
- Solvent of interest (e.g., HPLC-grade water, DMSO)
- Scintillation vials or other suitable sealed containers
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- Analytical balance
- UV-Vis Spectrophotometer or HPLC system



Procedure:

- Add an excess amount of **5-BrUTP sodium salt** to a vial, ensuring a solid phase remains.
- Add a known volume of the desired solvent (e.g., 5 mL).
- Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C).
- Agitate the samples for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, allow the samples to stand to let the undissolved solid settle.
- Centrifuge the samples to further separate the solid and liquid phases.
- Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
- Dilute the filtered supernatant with the solvent as necessary to be within the linear range of the analytical method.
- Quantify the concentration of 5-BrUTP in the diluted supernatant using a validated analytical method like UV-Vis spectrophotometry (λmax ≈ 280 nm) or HPLC.[2][11]
- Calculate the solubility based on the measured concentration and the dilution factor.





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Solubility determination workflow.

Protocol 2: Stability Assessment using HPLC



High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying nucleotides and their degradation products, making it ideal for stability studies.[12] [13][14][15]

Materials:

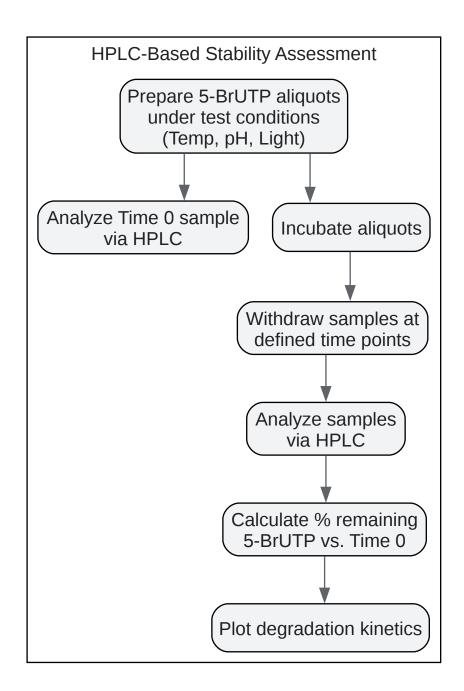
- **5-BrUTP sodium salt** stock solution (e.g., 10 mg/mL in water)
- Buffers for desired pH conditions (e.g., pH 4, 7, 9)
- Temperature-controlled incubators/water baths
- · HPLC system with a UV detector
- Reversed-phase C18 column[15]
- Mobile phase (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium)[13][15]

Procedure:

- Prepare aliquots of the 5-BrUTP stock solution under various conditions to be tested (e.g., different temperatures: 4°C, 25°C, 37°C; different pH values).
- Protect a subset of samples from light to assess photosensitivity.
- Take an initial sample (Time 0) from each condition for immediate HPLC analysis.
- Store the remaining aliquots under their respective conditions.
- At specified time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot from each condition.
- Analyze each sample by HPLC. The method should be able to separate 5-BrUTP from its potential degradation products (e.g., 5-BrUDP, 5-BrUMP, 5-Bromouridine).
- Record the peak area of the intact 5-BrUTP at each time point.



- Calculate the percentage of remaining 5-BrUTP at each time point relative to the Time 0 sample.
- Plot the percentage of remaining 5-BrUTP versus time to determine its degradation kinetics under each condition.



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Workflow for stability assessment.



Biological Context: Signaling and Applications

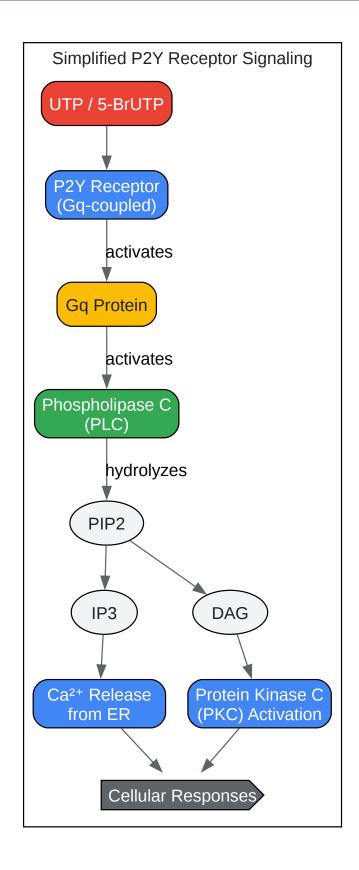
5-BrUTP is primarily used as a substrate for RNA polymerases during transcription to label nascent RNA.[1][2] As an analog of UTP, it can also potentially interact with cellular machinery that recognizes UTP, such as P2Y purinergic receptors.

P2Y Receptor Signaling Pathway

UTP is an agonist for several G protein-coupled P2Y receptors (e.g., P2Y2, P2Y4).[16][17][18] Activation of these receptors initiates intracellular signaling cascades. While 5-BrUTP is used for transcription labeling, its structural similarity to UTP implies it could act as an agonist at these receptors, a factor to consider in cell-based assays.

The activation of Gq-coupled P2Y receptors by a ligand like UTP (or potentially 5-BrUTP) leads to the stimulation of Phospholipase C (PLC).[16][19] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[19][20] IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses.[16][19]





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P2Y receptor signaling cascade.



This guide provides foundational data and protocols for the effective use of **5-BrUTP sodium salt**. Researchers should always refer to the manufacturer's specific documentation for the lot in use and perform appropriate validation for their specific experimental systems.

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